

Application Notes and Protocols for CCT365623 Hydrochloride In Vivo Administration

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Compound of Interest

Compound Name: CCT365623 hydrochloride

Cat. No.: B606557

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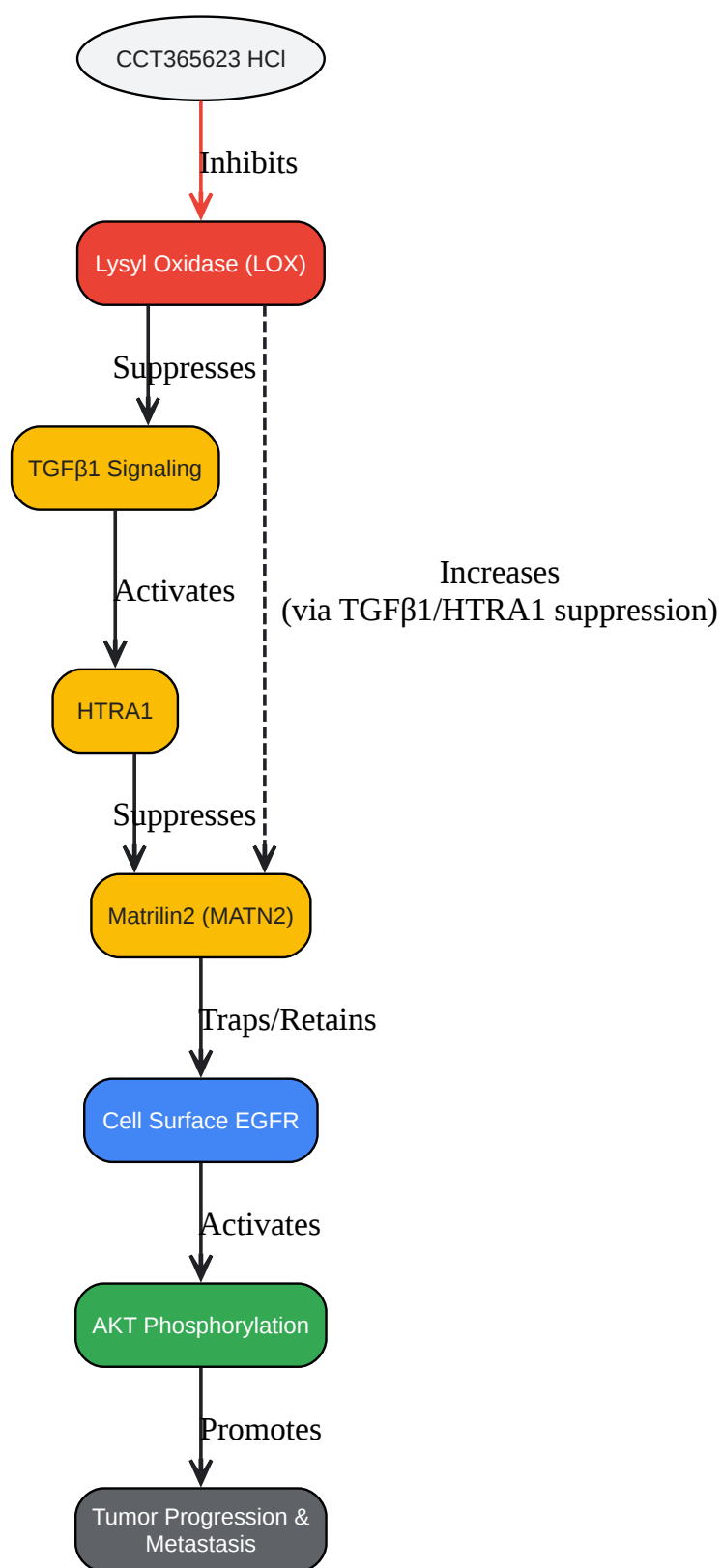
Introduction

CCT365623 hydrochloride is an orally active small molecule inhibitor of Lysyl Oxidase (LOX), a critical enzyme in the remodeling of the extracellular matrix.[1][2][3] Overexpression of LOX is associated with poor outcomes in several cancers, including breast cancer, where it plays a role in both primary tumor growth and metastasis.[4][5] CCT365623 has demonstrated anti-tumor and anti-metastatic efficacy in preclinical models, making it a valuable tool for cancer research.[1][4] These application notes provide a summary of its in vivo administration, efficacy, and relevant protocols for researchers.

Mechanism of Action

CCT365623 inhibits LOX, which in turn affects the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] LOX promotes the expression of Matrilin2 (MATN2), a protein that traps EGFR at the cell surface, enhancing its activation by EGF.[1][6] By inhibiting LOX, CCT365623 reduces the cell surface retention of EGFR, leading to the suppression of downstream signaling pathways such as AKT phosphorylation, thereby inhibiting tumor progression.[1][2][7]

Below is a diagram illustrating the signaling pathway affected by CCT365623.



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CCT365623 Mechanism of Action

Pharmacokinetic Profile

CCT365623 hydrochloride exhibits good oral bioavailability and is well-tolerated in preclinical models.^{[1][7]} The key pharmacokinetic parameters in mice are summarized below.

Parameter	Value	Species	Reference
Oral Bioavailability (F%)	45%	Mouse	^{[1][7]}
Oral Half-life (T1/2)	0.6 hours	Mouse	^{[1][7]}
IC50 (LOX)	0.89 μ M	-	^{[1][2][3]}

In Vivo Efficacy Data

Administration of **CCT365623 hydrochloride** has been shown to significantly delay the growth of primary tumors and suppress the metastatic burden in a spontaneous breast cancer mouse model.^[1]

Primary Tumor Growth in MMTV-PyMT Mice

Treatment Group	N	Mean Tumor Volume (mm ³) at Day 21 (approx.)	Standard Deviation	P-value
Vehicle	6	~1200	-	<0.01
CCT365623 HCl (70 mg/kg)	6	~600	-	<0.01

Data are estimated from graphical representations in Tang et al., Nature Communications, 2017.^[1]

Lung Metastasis in MMTV-PyMT Mice

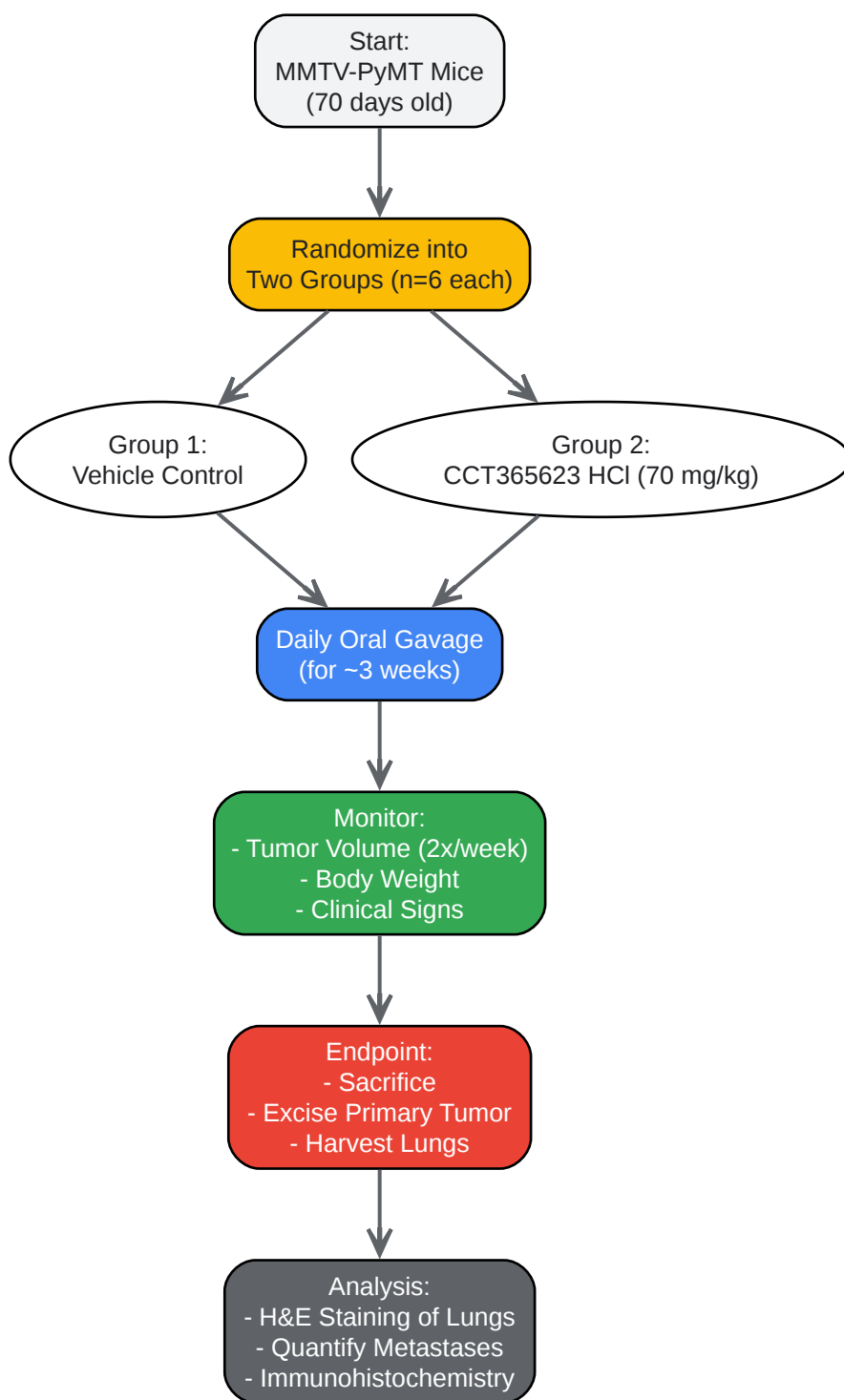
Treatment Group	N	Mean Number of Lung Metastases	Range	P-value
Vehicle	6	~25	-	<0.05
CCT365623 HCl (70 mg/kg)	6	~10	-	<0.05

Data are estimated from graphical representations in Tang et al., Nature Communications, 2017.[\[1\]](#)

Experimental Protocols

Protocol 1: In Vivo Efficacy Study

This protocol describes the administration of **CCT365623 hydrochloride** to a spontaneous mouse model of breast cancer to evaluate its effect on primary tumor growth and metastasis.



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In Vivo Efficacy Study Workflow

Materials:

- **CCT365623 hydrochloride**

- Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)
- MMTV-PyMT transgenic mice (female, ~70 days old)
- Oral gavage needles
- Calipers for tumor measurement
- Standard animal housing and care facilities

Procedure:

- **Animal Model:** Utilize female MMTV-PyMT mice, which spontaneously develop mammary tumors that metastasize to the lungs.^[1] Begin treatment at approximately 70 days of age when tumors are palpable.
- **Drug Preparation:** Prepare a suspension of **CCT365623 hydrochloride** in the chosen vehicle at a concentration suitable for delivering 70 mg/kg in a volume of approximately 100-200 µL per mouse.
- **Dosing:**
 - Randomly assign mice to a vehicle control group or a treatment group (n=6 per group).
 - Administer 70 mg/kg of **CCT365623 hydrochloride** or an equivalent volume of vehicle via oral gavage once daily.^[1]
 - Continue dosing for approximately 3 weeks.^[1]
- **Monitoring:**
 - Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of each animal twice weekly as an indicator of general health and toxicity.

- Perform daily clinical observations for any signs of distress or adverse effects.
- Endpoint and Tissue Collection:
 - At the end of the treatment period, euthanize the mice.
 - Excise the primary tumors for further analysis (e.g., immunohistochemistry for MATN2 and EGFR).[1]
 - Harvest the lungs and fix them in 10% neutral buffered formalin.
- Metastasis Analysis:
 - Process the fixed lungs for histology.
 - Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
 - Count the number of metastatic foci on the lung surface under a dissecting microscope or from stained sections.

Protocol 2: Pharmacokinetic Study

This protocol outlines a basic procedure for determining the pharmacokinetic properties of **CCT365623 hydrochloride** in mice.

Materials:

- **CCT365623 hydrochloride**
- Vehicle for oral administration
- CD-1 or similar mouse strain
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- LC-MS/MS or other suitable analytical equipment

Procedure:

- Dosing: Administer a single dose of **CCT365623 hydrochloride** (e.g., 70 mg/kg) to a cohort of mice via oral gavage.
- Blood Sampling:
 - Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points post-administration. Suggested time points based on a short half-life could include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.
 - Collect blood into EDTA-coated tubes and process to plasma by centrifugation.
- Sample Analysis:
 - Extract CCT365623 from plasma samples.
 - Quantify the concentration of CCT365623 in each sample using a validated analytical method such as LC-MS/MS.
- Data Analysis:
 - Plot plasma concentration versus time.
 - Use pharmacokinetic software to calculate key parameters such as T_{1/2}, C_{max}, T_{max}, and AUC (Area Under the Curve).
 - To determine oral bioavailability (F%), a separate cohort must be administered the compound intravenously, and the resulting AUC compared to the oral AUC.

Protocol 3: Safety and Tolerability Assessment

This protocol describes the monitoring for potential adverse effects during in vivo administration of **CCT365623 hydrochloride**. Studies have reported that the compound is extremely well-tolerated.^{[1][7]}

Procedure:

- Body Weight: Monitor and record the body weight of each animal at least twice per week throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.

- **Clinical Observations:** Conduct daily visual inspections of the animals. Record any observations of abnormal behavior, posture, grooming, or signs of pain or distress.
- **Gross Necropsy:** At the study endpoint, perform a gross examination of major organs (liver, spleen, kidneys, heart, lungs) for any visible abnormalities.
- **hERG Channel Inhibition Assay (In Vitro):** As part of a comprehensive safety assessment, it is noted that CCT365623 does not inhibit the cardiac potassium channel hERG, which is a common cause of drug-induced cardiotoxicity.^[7]

Disclaimer: The experimental protocols provided are based on published research and standard laboratory practices. Researchers should adapt these protocols as necessary for their specific experimental design and institutional guidelines.

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